5-Ureidoimidazole-4-carboxylic acid

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Classification

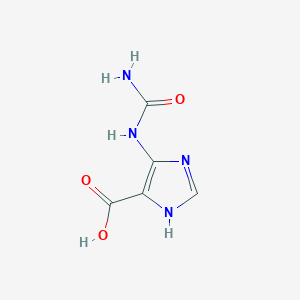

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(carbamoylamino)-1H-imidazole-5-carboxylic acid, which precisely describes its structural features. The compound belongs to the broader classification of imidazole-4-carboxylic acid derivatives, specifically characterized by the presence of a ureido substituent at the 5-position of the imidazole ring. The structural classification places this molecule within the family of heterocyclic carboxylic acids, where the imidazole ring serves as the core heterocyclic system.

The compound exhibits a planar imidazole ring structure with two nitrogen atoms at positions 1 and 3, a carboxylic acid group attached at position 4, and a ureido group (carbamoylamino) substituted at position 5. This arrangement creates a highly functionalized heterocyclic system with multiple sites for potential hydrogen bonding and chemical interactions. The presence of both electron-donating and electron-withdrawing groups on the imidazole ring contributes to the compound's unique electronic properties and reactivity patterns.

The International Union of Pure and Applied Chemistry nomenclature system also recognizes alternative numbering schemes for imidazole derivatives, leading to the synonym 5-(carbamoylamino)-1H-imidazole-4-carboxylic acid. This alternative naming reflects the tautomeric nature of the imidazole ring system, where the position numbering can vary depending on the reference point chosen for the ring orientation.

Synonyms and Registry Identifiers

This compound is registered under multiple database systems with distinct identifiers that facilitate its recognition across various scientific platforms. The Chemical Abstracts Service registry number for this compound is 4919-06-6, which serves as the primary identifier in chemical literature and commercial databases. The PubChem database assigns this compound the Compound Identifier number 155, providing access to comprehensive structural and property information.

The compound is catalogued in the ChEBI database under the identifier CHEBI:27580, which links it to biological and chemical entity classifications. The KEGG database recognizes this compound with the identifier C05515, connecting it to metabolic pathway information and biochemical networks. Additional registry numbers include the DSSTox Substance Identifier DTXSID20901080 and the Metabolomics Workbench Identifier 51376.

Table 1: Registry Identifiers for this compound

| Database System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service | 4919-06-6 | Primary chemical registry |

| PubChem | CID 155 | Structural and property database |

| ChEBI | CHEBI:27580 | Biological entity classification |

| KEGG | C05515 | Metabolic pathway mapping |

| DSSTox | DTXSID20901080 | Toxicology data integration |

| Metabolomics Workbench | 51376 | Metabolomics studies |

| Nikkaji | J805.606D | Japanese chemical database |

| Wikidata | Q27103207 | Open knowledge base |

The compound is known by several synonyms in scientific literature, including 5-Ureido-4-imidazole carboxylate, 4-Ureido-5-imidazolecarboxylic acid, and 5-[(Aminocarbonyl)amino]-1H-imidazole-4-carboxylic acid. These alternative names reflect different aspects of the compound's structure and are used interchangeably in various research contexts.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₆N₄O₃, indicating a composition of five carbon atoms, six hydrogen atoms, four nitrogen atoms, and three oxygen atoms. This formula reflects the compound's relatively high nitrogen content, which is characteristic of purine-related metabolites and contributes to its potential biological activity. The molecular weight is precisely calculated as 170.13 grams per mole according to PubChem computational methods.

The elemental composition reveals several important structural features that influence the compound's chemical behavior. The presence of four nitrogen atoms creates multiple sites for hydrogen bonding and protonation, making the compound highly polar and influencing its solubility characteristics. The three oxygen atoms are distributed between the carboxylic acid group (two oxygens) and the ureido carbonyl group (one oxygen), creating multiple sites for intermolecular interactions.

Table 2: Molecular Composition Analysis

| Element | Count | Atomic Weight (amu) | Contribution to Molecular Weight (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 5 | 12.011 | 60.055 | 35.30% |

| Hydrogen | 6 | 1.008 | 6.048 | 3.55% |

| Nitrogen | 4 | 14.007 | 56.028 | 32.93% |

| Oxygen | 3 | 15.999 | 47.997 | 28.22% |

| Total | 18 | - | 170.128 | 100.00% |

The high nitrogen content (32.93% by mass) is particularly noteworthy, as it places this compound among the most nitrogen-rich small organic molecules. This characteristic is significant for its potential role in nitrogen metabolism and its interactions with biological systems that process nitrogenous compounds.

Isomeric Forms and Tautomeric Considerations

The structural complexity of this compound gives rise to several important tautomeric equilibria that significantly impact its chemical and biological properties. The imidazole ring system inherently exhibits tautomerism between the N¹-H and N³-H forms, where the proton can migrate between the two nitrogen atoms in the ring. This tautomeric behavior is fundamental to understanding the compound's reactivity and interaction patterns.

Research on imidazole tautomers has demonstrated that the relative populations of different tautomeric forms are influenced by environmental factors including pH, solvent polarity, and intermolecular interactions. For the imidazole ring system, studies using Nuclear Magnetic Resonance spectroscopy and computational methods have shown that at neutral pH conditions, the Nᵋ-H tautomer is generally favored over the Nᵟ-H tautomer by approximately a 4:1 ratio in aqueous solutions.

The presence of the ureido group at the 5-position introduces additional complexity to the tautomeric equilibrium. The ureido functionality itself can exhibit resonance forms involving the carbonyl group and the adjacent nitrogen atoms, creating electron delocalization that may influence the preferred tautomeric state of the imidazole ring. Computational studies on similar compounds have indicated that substituents on the imidazole ring can significantly shift tautomeric equilibria by altering the electronic distribution within the ring system.

Table 3: Tautomeric Forms and Their Characteristics

| Tautomeric Form | Structural Feature | Relative Stability | pH Dependence |

|---|---|---|---|

| N¹-H Imidazole | Proton on N¹ nitrogen | Moderate | pH dependent |

| N³-H Imidazole | Proton on N³ nitrogen | Higher at neutral pH | pH dependent |

| Ureido Resonance Form A | C=O with N-H₂ | Variable | Solvent dependent |

| Ureido Resonance Form B | C-O⁻ with N⁺H₃ | Variable | Solvent dependent |

Eigenschaften

Molekularformel |

C5H6N4O3 |

|---|---|

Molekulargewicht |

170.13 g/mol |

IUPAC-Name |

4-(carbamoylamino)-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12) |

InChI-Schlüssel |

PQSKWIHIUOGLHX-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1)C(=O)O)NC(=O)N |

Kanonische SMILES |

C1=NC(=C(N1)C(=O)O)NC(=O)N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 5-Ureidoimidazole-4-carboxylic acid as an anticancer agent. Its derivatives have shown selective cytostatic effects against various tumor cell lines, including cervical carcinoma (HeLa) and colorectal adenocarcinoma. For instance, one study reported an imidazole derivative linked to a pyrrolidine moiety exhibiting an IC50 of 9.5 µM against HeLa cells, indicating moderate efficacy without significant cytotoxicity to normal cells .

Table 1: Cytostatic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Cytotoxicity on Normal Cells |

|---|---|---|---|

| 1 | HeLa | 9.5 | Low |

| 2 | SW620 (Colon) | 20 | Low |

| 3 | MCF-7 (Breast) | 32 | Moderate |

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Another promising application is the development of inhibitors for fatty acid binding protein 4, a target implicated in metabolic disorders such as obesity and diabetes. The compound has been explored as a scaffold for synthesizing novel FABP4 inhibitors. One study demonstrated that derivatives of this compound exhibited potent inhibitory activity with IC50 values lower than established ligands like arachidonic acid .

Table 2: FABP4 Inhibition Potency of Compounds Derived from this compound

| Compound | IC50 (µM) | Comparison to Arachidonic Acid (IC50 = 3.42 µM) |

|---|---|---|

| A | 2.97 | More potent |

| B | 3.10 | Comparable |

| C | 3.50 | Less potent |

Case Study 1: Antitumor Activity

In a study investigating the antiproliferative effects of various imidazole derivatives, researchers synthesized multiple compounds based on the structure of this compound. The results indicated that certain modifications enhanced selectivity towards cancer cells while minimizing effects on normal fibroblasts, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Metabolic Disorders

A recent investigation into the role of fatty acid binding proteins in metabolic diseases utilized derivatives of the compound to assess their efficacy in inhibiting FABP4. The findings revealed that these compounds not only inhibited FABP4 effectively but also showed promise in reducing lipid accumulation in cellular models, paving the way for future therapeutic applications in obesity management .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The imidazole ring serves as a common scaffold for several derivatives, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

*Example from (compound 5{101}).

Key Observations:

- Polarity and Solubility : The carboxylic acid group in this compound enhances hydrophilicity compared to analogs with bulky aromatic (e.g., benzyloxy groups in ) or lipophilic substituents .

- Electronic Effects : The ureido group at position 5 introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in 4(5)-nitroimidazole carboxamides, which may influence reactivity in redox environments .

Metabolic and Analytical Data

Metabolomic profiling () reveals that this compound has a distinct concentration profile compared to non-imidazole compounds like (5S)-5-(D-Galactopyranosyloxy)-L-lysine. For example, its mean concentration (1.2611) exceeds that of 6-(1H-Pyrrol-1-yl)norleucine (1.0527), suggesting differential metabolic turnover or compartmentalization .

Vorbereitungsmethoden

Route 2: Post-functionalization of Pre-formed Imidazole Carboxylic Acid

This method modifies a pre-existing imidazole-4-carboxylic acid scaffold, as seen in the synthesis of 5-methyl-4-imidazolecarboxylic acid esters:

-

Synthesis of Imidazole-4-carboxylic Acid :

-

Prepare 5-nitroimidazole-4-carboxylic acid via nitration of imidazole-4-carboxylate esters.

-

Reduce the nitro group to an amine using catalytic hydrogenation.

-

-

Ureido Group Installation :

Advantages :

-

Avoids regioselectivity issues by starting with a pre-functionalized imidazole.

-

Enables selective modification at the 5-position.

Challenges :

-

Requires protection/deprotection of the carboxylic acid during reactions.

-

Risk of over-alkylation or urea polymerization.

Optimization Strategies and Industrial Protocols

Crystallization and Purification

Industrial processes prioritize crystallization to enhance purity. For example, in the synthesis of 5-methylisoxazole-4-carboxylic acid:

-

Solvent Selection : Mixtures of toluene and acetic acid improve crystal yield and purity.

-

Temperature Gradients : Gradual cooling from 80°C to 25°C minimizes occluded impurities.

Table 2: Crystallization Conditions for Carboxylic Acid Derivatives

By-product Mitigation

-

Thionyl Chloride Activation : Converting the carboxylic acid to acyl chloride (e.g., 5-methylisoxazole-4-carbonyl chloride) prevents side reactions during ureation.

-

Low-Temperature Ureation : Conducting urea coupling at 0–5°C reduces hydrolysis risks.

Analytical Characterization

Critical quality control metrics include:

Q & A

Basic Research Questions

Q. How can 5-Ureidoimidazole-4-carboxylic acid be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves condensation reactions between imidazole precursors and urea derivatives under controlled pH and temperature. For example, alkylation or carboxamide functionalization of imidazole cores (e.g., via Mitsunobu or Ullmann coupling) can introduce the ureido group . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) and NMR spectroscopy .

Q. What spectroscopic techniques are critical for identifying this compound?

- Methodological Answer :

- NMR : - and -NMR confirm proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.2–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .

- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (ureido C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 171.05) .

Q. What is the role of this compound in metabolic pathways?

- Methodological Answer : It serves as an intermediate in histidine biosynthesis, acting as a substrate for histidine ammonia-lyase (EC 4.3.1.3). Isotopic labeling (e.g., -urea) can track its incorporation into downstream metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme kinetics for this compound?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (pH, temperature, cofactors) across studies. For example, discrepancies in values may arise from variations in buffer systems (e.g., Tris vs. phosphate) .

- Cross-Validation : Use orthogonal methods like isothermal titration calorimetry (ITC) alongside UV-Vis kinetics to confirm binding affinities .

Q. What advanced analytical strategies differentiate this compound from its isomers?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IB-N3) with mobile-phase optimization (acetonitrile:ammonium acetate) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., imidazole ring puckering) .

Q. How does this compound interact with metal ions in catalytic systems?

- Methodological Answer :

- Chelation Studies : Titrate with , , or and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and orbital interactions .

Q. What protocols ensure reproducibility in stability studies of this compound?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation products via LC-MS .

- Storage Recommendations : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis .

Methodological Guidelines for Handling Data Contradictions

- Triangulation : Combine structural (NMR, XRD), kinetic (ITC, stopped-flow), and computational data to reconcile conflicting reports .

- Meta-Analysis : Systematically review literature using PRISMA frameworks, highlighting assay heterogeneity (e.g., enzyme sources, substrate concentrations) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.